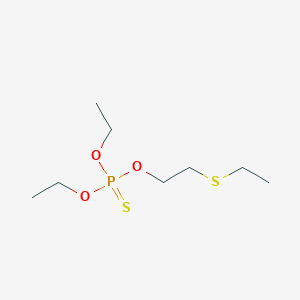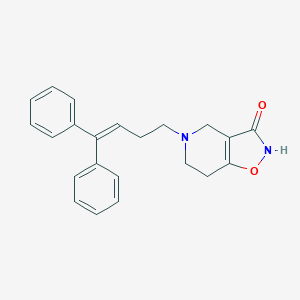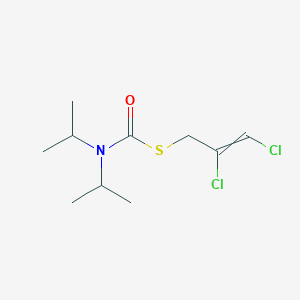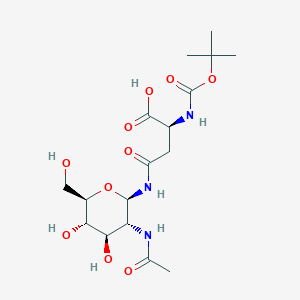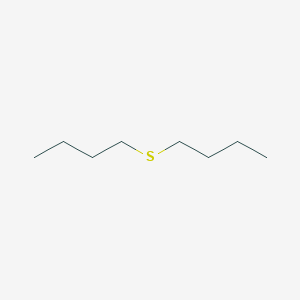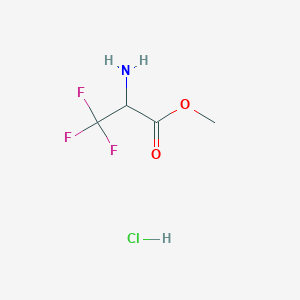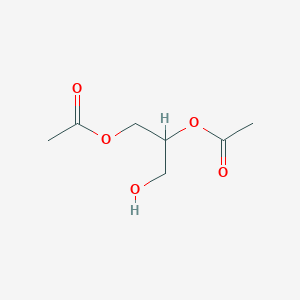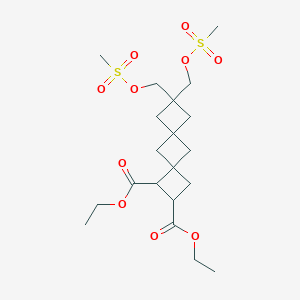
PM-104
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PM-104 is a compound that combines europium and molybdenum ions with water molecules. Europium is a rare earth element known for its luminescent properties, while molybdenum is a transition metal with various industrial applications. The combination of these elements in a hydrated form creates a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of europium(3+); molybdenum(6+); hectahydrate typically involves the reaction of europium oxide (Eu2O3) with molybdenum trioxide (MoO3) in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:
Eu2O3+3MoO3+6H2O→2Eu3++3MoO42−+6H2O
Industrial Production Methods
Industrial production of europium(3+); molybdenum(6+); hectahydrate involves large-scale synthesis using high-purity starting materials. The reaction is typically conducted in a reactor where temperature, pressure, and pH are carefully controlled to optimize yield and purity. The resulting compound is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
PM-104 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.
Substitution Reactions: The compound can undergo substitution reactions where ligands or water molecules are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with europium(3+); molybdenum(6+); hectahydrate include acids, bases, and complexing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving europium(3+); molybdenum(6+); hectahydrate depend on the specific reaction conditions. For example, in an acidic medium, the compound may form europium chloride and molybdenum oxide.
Wissenschaftliche Forschungsanwendungen
PM-104 has several scientific research applications, including:
Luminescent Materials: Europium’s luminescent properties make the compound useful in developing phosphors for display screens and lighting.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Research: Europium-based compounds are used in imaging and diagnostic applications due to their unique optical properties.
Environmental Science: The compound is studied for its potential in removing heavy metals and radioactive elements from wastewater.
Wirkmechanismus
The mechanism by which europium(3+); molybdenum(6+); hectahydrate exerts its effects involves the interaction of europium and molybdenum ions with target molecules. Europium ions can transfer energy to other molecules, leading to luminescence. Molybdenum ions can participate in redox reactions, altering the oxidation state of target molecules and facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium(III) chloride hexahydrate: Similar in that it contains europium and water molecules, but lacks molybdenum.
Molybdenum trioxide: Contains molybdenum but lacks europium and water molecules.
Europium(III) nitrate hexahydrate: Another europium-based compound with different anions and properties.
Uniqueness
PM-104 is unique due to the combination of europium and molybdenum ions in a hydrated form. This combination imparts distinct luminescent and catalytic properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
130729-68-9 |
|---|---|
Molekularformel |
Eu4H106Mo29N12O129-176 |
Molekulargewicht |
5729 g/mol |
IUPAC-Name |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
InChI-Schlüssel |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Synonyme |
PM 104 PM-104 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


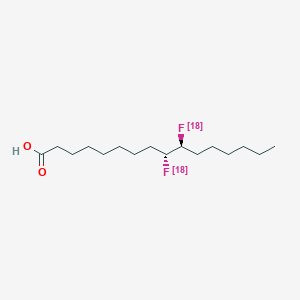
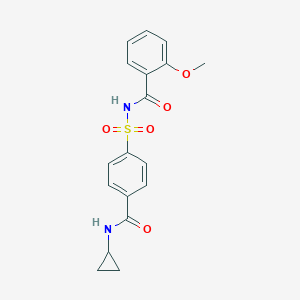
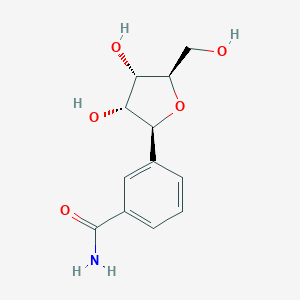
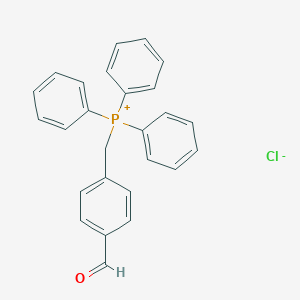
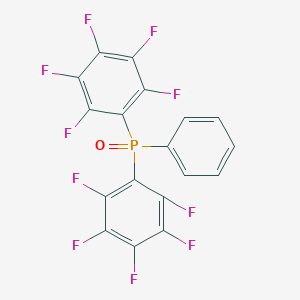
![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)
